molecular formula C16H16N2O5 B1440195 3-(Benzyloxy)-N-methoxy-N-methyl-4-nitrobenzamide CAS No. 1186405-08-2

3-(Benzyloxy)-N-methoxy-N-methyl-4-nitrobenzamide

Cat. No. B1440195
CAS RN: 1186405-08-2
M. Wt: 316.31 g/mol
InChI Key: JKNTVVNARGYEOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions such as temperature and pressure .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, MS) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity and the conditions required for these reactions .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

  • Synthesis and Characterization in Chemistry : Research has demonstrated the synthesis and characterization of various N-phenyl-benzamide derivatives, including those with nitro (NO2) and methoxy (OCH3) substituents. These compounds have been studied for their corrosion inhibition properties on mild steel in acidic environments. The presence of a methoxy substituent enhances the inhibition efficiency, while a nitro substituent decreases it. This highlights the compound's potential applications in corrosion protection and material science (Mishra et al., 2018).

  • Pharmaceutical Research : In pharmaceutical research, compounds like 3-(Benzyloxy)-N-methoxy-N-methyl-4-nitrobenzamide have been utilized in the synthesis of neuroleptic drugs. For example, the synthesis of heterocyclic 5-amino-2-methoxybenzamides and related compounds has been explored for potential neuroleptic applications (Valenta et al., 1990).

  • Material Science and Engineering : Studies have been conducted on the reaction of asymmetric imidazolinium compounds with nucleophiles, which involve compounds related to 3-(Benzyloxy)-N-methoxy-N-methyl-4-nitrobenzamide. These studies provide insights into chemical reactions and material properties that are crucial in engineering and material science applications (Perillo & Lamdan, 1975).

  • Luminescent Properties in Materials : Research on the synthesis and crystal structures of lanthanide 4-benzyloxy benzoates, which are closely related to 3-(Benzyloxy)-N-methoxy-N-methyl-4-nitrobenzamide, has shown how electron-releasing and electron-withdrawing groups can influence photoluminescence. This is particularly relevant in the development of materials with specific luminescent properties (Sivakumar et al., 2010).

  • Antimicrobial Activity : Novel nitrobenzamide derivatives have been synthesized and shown to display significant antimycobacterial activity. This implies potential applications in the development of new antimicrobial agents, particularly against tuberculosis (Wang et al., 2019).

Mechanism of Action

If the compound is biologically active, this would involve detailing how the compound interacts with biological systems .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It also includes appropriate handling and storage procedures .

properties

IUPAC Name

N-methoxy-N-methyl-4-nitro-3-phenylmethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-17(22-2)16(19)13-8-9-14(18(20)21)15(10-13)23-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNTVVNARGYEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670633
Record name 3-(Benzyloxy)-N-methoxy-N-methyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1186405-08-2
Record name N-Methoxy-N-methyl-4-nitro-3-(phenylmethoxy)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186405-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Benzyloxy)-N-methoxy-N-methyl-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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